molecular formula C25H21NO3 B5012843 2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone

2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone

Cat. No. B5012843
M. Wt: 383.4 g/mol
InChI Key: GBDRLOIKJRWKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone, also known as Vitamin K3 or Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It was first synthesized in the 1930s and has since been used in various scientific research applications due to its unique properties.

Mechanism of Action

2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone K3 acts as an electron carrier in the mitochondrial respiratory chain, transferring electrons from NADH to complex III. This process generates reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. This compound K3 has also been shown to induce cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
This compound K3 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of oxidative stress, and modulation of gene expression. It has also been shown to have anticancer properties and has been used in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone K3 in lab experiments is its ability to generate reactive oxygen species, which can be useful in studying oxidative stress and cell death pathways. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone K3, including its potential use as a therapeutic agent for cancer and other diseases, its role in modulating gene expression, and its effects on mitochondrial function and oxidative stress. Further studies are needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.

Synthesis Methods

The synthesis of 2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone K3 involves the reaction of 2-methyl-1,4-naphthoquinone with p-aminodimethylaniline in the presence of a catalyst. The resulting compound is then purified through various techniques, including recrystallization and column chromatography.

Scientific Research Applications

2-[[4-(dimethylamino)phenyl](phenyl)methyl]-3-hydroxynaphthoquinone K3 has been extensively studied in the field of biochemistry and physiology due to its role in the electron transport chain and its ability to generate reactive oxygen species. It has been used as a tool to study oxidative stress, mitochondrial dysfunction, and cell death pathways.

properties

IUPAC Name

3-[[4-(dimethylamino)phenyl]-phenylmethyl]-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-26(2)18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)22-23(27)19-10-6-7-11-20(19)24(28)25(22)29/h3-15,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLOIKJRWKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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